4-Hydroxy-3-sulfamoylbenzamide
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Overview
Description
4-Hydroxy-3-sulfamoylbenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a hydroxyl group, a sulfamoyl group, and a benzamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-sulfamoylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Hydroxy-3-sulfamoylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in the context of antiviral activity, it may inhibit the assembly of viral capsid proteins, thereby preventing viral replication . The compound’s sulfamoyl group is crucial for its binding to target proteins, influencing their function and activity .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyl and benzamide moieties but lacks the sulfamoyl group.
Sulfamoylbenzoic acid: Contains the sulfamoyl group but differs in the position of the hydroxyl group.
Uniqueness: 4-Hydroxy-3-sulfamoylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
Molecular Formula |
C7H8N2O4S |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-hydroxy-3-sulfamoylbenzamide |
InChI |
InChI=1S/C7H8N2O4S/c8-7(11)4-1-2-5(10)6(3-4)14(9,12)13/h1-3,10H,(H2,8,11)(H2,9,12,13) |
InChI Key |
UHAGWKNYEYZJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)O |
Origin of Product |
United States |
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